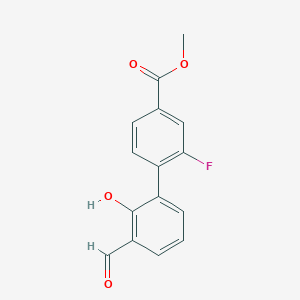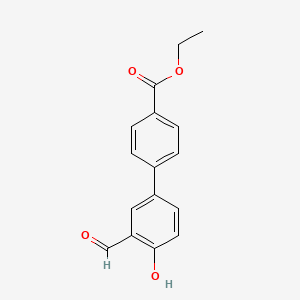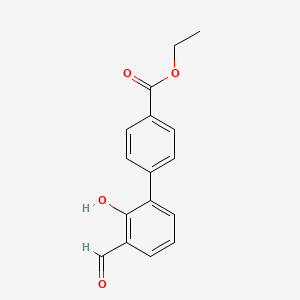
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (6-FMC) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in most organic solvents, including ethanol and water. 6-FMC has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is also used as a reagent in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the analysis of proteins and nucleic acids.
Wirkmechanismus
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a reagent in organic synthesis reactions. It is believed to act as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows it to form bonds with other molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory, anticonvulsant, and analgesic effects. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of other effects, such as the ability to modulate the activity of certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. Additionally, it is relatively easy to use and has a wide range of applications. The major limitation of 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is that it is expensive, which can limit its use in some experiments.
Zukünftige Richtungen
The potential future directions for 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include the development of new synthetic methods, the exploration of new applications, and the development of new therapeutic agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new imaging techniques, such as magnetic resonance imaging (MRI), to better understand the biochemical and physiological effects of this compound. Furthermore, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new drug delivery systems, such as nanoparticles, to improve the efficacy of drugs. Finally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new analytical techniques, such as chromatography, to better understand the chemical structure of this compound.
Synthesemethoden
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid and 2-formylphenol in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization in a suitable solvent, such as ethanol or methanol.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLCAXZUAUVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685309 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261892-20-9 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)


![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)







